![molecular formula C8H7BrN2O B1529090 4-Bromo-6-methoxy-1H-benzimidazole CAS No. 1360954-62-6](/img/structure/B1529090.png)
4-Bromo-6-methoxy-1H-benzimidazole
Overview
Description
4-Bromo-6-methoxy-1H-benzimidazole is an organic compound used as a building block in the preparation of agrochemical and pharmaceutical components . It can be used as an electrophilic partner in a variety of palladium-catalysed cross-coupling reactions . The compound has a molecular weight of 227.06 g/mol .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A variety of other methods have been reported, including the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methoxy-1H-benzimidazole is represented by the formula C8H7BrN2O . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-Bromo-6-methoxy-1H-benzimidazole is a solid at ambient temperature . It has a predicted density of 1.678±0.06 g/cm3 and a predicted boiling point of 432.8±25.0 °C .Scientific Research Applications
1. Cancer Research and Treatment
Research has shown that analogues of benzimidazole, such as 4-Bromo-6-methoxy-1H-benzimidazole, play a significant role in cancer treatment. A study focused on synthesizing and evaluating novel analogues of the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474, highlighted the potential of these compounds in treating glioblastoma, a form of brain cancer, in vivo models (Rewcastle et al., 2011).
2. Antibacterial and Antifungal Applications
Benzimidazole derivatives have been studied for their antibacterial and antifungal properties. A study synthesized new benzimidazole-5-(aryldiazenyl)thiazole derivatives and found them effective against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, and showed potential in treating liver cancer cell lines (Khalifa et al., 2018).
3. Inhibition of Enzymes and Biological Processes
Benzimidazole analogues have been found to inhibit various enzymes and biological processes. For instance, a study on the inhibition of human cytomegalovirus (HCMV) DNA maturation by a benzimidazole ribonucleoside indicated that these compounds could have specific inhibitory actions on viral gene products, suggesting potential antiviral applications (Underwood et al., 1998).
4. Chemical Synthesis and Drug Discovery
Benzimidazole compounds are also crucial in chemical synthesis and drug discovery. A study on the microwave-assisted synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support demonstrated the utility of these compounds in developing diverse chemical libraries, which are essential for drug discovery programs (Chanda et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESOAJUKHUHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxy-1H-benzimidazole | |
CAS RN |
1360954-62-6 | |
Record name | 4-Bromo-6-methoxy-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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